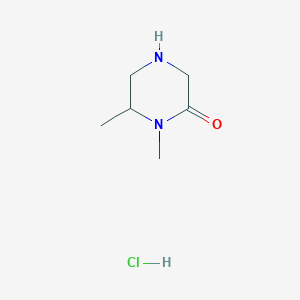

![molecular formula C13H13N3O2S3 B2697344 3-[(5-苯乙酰硫代-1,3,4-噻二唑-2-基)硫代醯]丙酰胺 CAS No. 402945-08-8](/img/structure/B2697344.png)

3-[(5-苯乙酰硫代-1,3,4-噻二唑-2-基)硫代醯]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

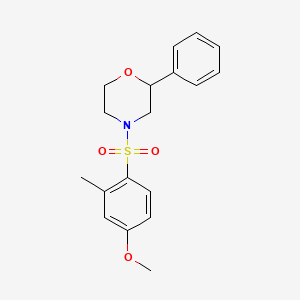

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide , also known by its chemical formula C₁₀H₉N₃OS₂ , belongs to the class of compounds containing a 1,3,4-thiadiazole scaffold . This heterocyclic moiety has garnered significant interest due to its diverse biological activities. Notably, it exhibits anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the 1,3,4-thiadiazole ring system. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have modified the scaffold to enhance its potency as an anticonvulsant agent while minimizing toxicity .

Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the thiadiazole ring and the phenacyl moiety. It can participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations. Notably, two derivatives—N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide —exhibited significant anticonvulsant activity .

Physical and Chemical Properties

科学研究应用

合成和抗癌活性

- 一项研究描述了合成和评估一系列化合物,包括与 3-[(5-苯乙酰硫代-1,3,4-噻二唑-2-基)硫代]丙酰胺相关的化合物,针对其对人 HCT-116 和 MCF-7 细胞系的抗增殖活性。一些衍生物表现出显著的抗癌活性,在 HCT-116 上的 IC50 值范围为 1.9 至 7.52 μg/mL,在 MCF-7 细胞系上为 2.3 至 6.62 μg/mL,表明它们作为抗癌剂的潜力 (El Rayes 等人,2019)。

酶抑制剂用于治疗阿尔茨海默病

- 另一项研究重点是合成 3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的 N-取代衍生物,以评估它们作为阿尔茨海默病的新候选药物。测试了这些化合物对乙酰胆碱酯酶 (AChE) 酶抑制活性的作用,乙酰胆碱酯酶是阿尔茨海默病治疗中的一个关键靶点。该研究表明这些化合物在开发阿尔茨海默病新治疗剂方面的潜力 (Rehman 等人,2018)。

作用机制

Target of Action

The primary target of the compound 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the function of the enzyme, leading to disruption in the biosynthesis of aromatic amino acids .

Biochemical Pathways

The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . By inhibiting Shikimate kinase, 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide disrupts this pathway, leading to downstream effects such as the inhibition of protein synthesis .

Pharmacokinetics

The compound was found to have good drug likeness and dock scores , suggesting favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide’s action include the inhibition of Shikimate kinase, disruption of the shikimate pathway, and subsequent inhibition of protein synthesis . This leads to its anti-tubercular activity, as it was found to be active against Mycobacterium tuberculosis H37Rv .

属性

IUPAC Name |

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXHTUGJOVHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)